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Compound of Interest

Compound Name: 1-Acetyl-5-methoxyindole

CAS No.: 58246-80-3

Cat. No.: B1336667 Get Quote

Executive Summary & Biological Context
1-Acetyl-5-methoxyindole (1-AMOI) (CAS: 58246-80-3) is a structural analogue of melatonin

and a critical process-related impurity in the synthesis of indole-based pharmaceuticals. Unlike

Melatonin (N-acetyl-5-methoxytryptamine), where the acetyl group is on the side chain, 1-AMOI

possesses an acetyl group directly attached to the indole nitrogen (N1 position).

This structural difference imparts distinct physicochemical properties, notably increased

lipophilicity and susceptibility to hydrolytic degradation in biological matrices. Accurate

quantification of 1-AMOI is essential for:

Impurity Profiling: Monitoring synthesis by-products in clinical formulations.

Toxicokinetics: Evaluating the systemic exposure of this specific impurity in pre-clinical safety

studies.

Metabolic Stability: Assessing the stability of N1-protected indole scaffolds in drug discovery.

This guide details a validated, high-sensitivity LC-MS/MS workflow designed to overcome the

specific challenges of 1-AMOI analysis: matrix instability (hydrolysis of the N-acetyl bond) and

isobaric interference from endogenous indoles.
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Chemical Identity & Properties
Property Description

Compound Name 1-Acetyl-5-methoxyindole

Abbreviation 1-AMOI

CAS Number 58246-80-3

Molecular Formula C₁₁H₁₁NO₂

Molecular Weight 189.21 g/mol

LogP (Predicted) ~2.5 (Lipophilic)

pKa Indole nitrogen is non-basic due to acetylation.

Key Stability Risk
N1-deacetylation to 5-methoxyindole in plasma

(esterase activity).

Method Development Strategy
Mass Spectrometry Optimization (The "Why")

Ionization Source: Electrospray Ionization (ESI) in Positive mode is selected.[1][2] Although

the N1-acetyl group reduces the electron density of the indole ring, the 5-methoxy group

provides sufficient electron donation to facilitate protonation, forming the stable

precursor at m/z 190.1.

Fragmentation Logic:

Primary Transition (Quantifier): The most labile bond is the N-Acetyl bond. Collision-

Induced Dissociation (CID) typically results in the neutral loss of ketene (42 Da), yielding

the stable 5-methoxyindole cation at m/z 148.1.

Secondary Transition (Qualifier): Further fragmentation of the methoxy group (loss of

methyl radical, -15 Da) from the m/z 148 core yields m/z 133.1.

Chromatographic Separation[1]
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Column Choice: A Phenyl-Hexyl column is superior to C18 for this application. The pi-pi

interactions between the phenyl phase and the indole core of 1-AMOI provide enhanced

selectivity and retention, separating it from the more polar hydrolytic product (5-

methoxyindole).

Mobile Phase: Acidic pH is maintained (0.1% Formic Acid) to stabilize the analyte and

ensure consistent ionization.
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Caption: Integrated workflow for 1-AMOI analysis emphasizing the critical stabilization step to

prevent N-deacetylation.

Detailed Experimental Protocol
Reagents & Materials[1][3]

Standard: 1-Acetyl-5-methoxyindole (>98% purity).

Internal Standard (IS): Melatonin-d4 (Deuterated surrogate) or 5-Methoxyindole-d3.

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether

(MTBE), Formic Acid (FA).

Stabilizer: Phenylmethanesulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) to inhibit

esterase activity.

Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects

which is crucial for low-level impurity quantification.
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Thawing & Stabilization: Thaw plasma samples on ice. Immediately add 10 µL of 100 mM

PMSF per 1 mL of plasma to inhibit esterases.

Aliquot: Transfer 100 µL of stabilized plasma to a 1.5 mL Eppendorf tube.

IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

Agitation: Shake/Vortex vigorously for 10 minutes at room temperature.

Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50). Vortex and

centrifuge.

LC-MS/MS Conditions[1]
Chromatography (UHPLC):

System: Agilent 1290 Infinity II or equivalent.

Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 min: 10% B

0.5 min: 10% B
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3.0 min: 90% B

4.0 min: 90% B

4.1 min: 10% B

5.5 min: Stop

Mass Spectrometry:

System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6470).

Source: ESI Positive.[1]

Parameters:

Capillary Voltage: 3500 V

Gas Temp: 300°C

Nebulizer: 45 psi

MRM Transitions:

Analyte
Precursor
(m/z)

Product
(m/z)

Dwell (ms)
Collision
Energy (V)

Role

1-AMOI 190.1 148.1 50 15 Quantifier

1-AMOI 190.1 133.1 50 30 Qualifier

IS

(Melatonin-

d4)

237.1 178.1 50 20 Internal Std

Method Validation Criteria (Bioanalytical Standards)
To ensure this protocol meets regulatory standards (FDA/EMA), the following validation

parameters must be met:
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Parameter Acceptance Criteria Notes

Linearity Range: 1.0 – 1000 ng/mL

Accuracy ±15% (±20% at LLOQ) Measured at L, M, H QC levels

Precision (CV) <15% (<20% at LLOQ) Intra- and Inter-day

Recovery >70% and consistent
Compare pre- vs post-

extraction spikes

Matrix Effect 85-115%
Assess ion suppression in 6

different lots of plasma

Stability <15% degradation
Critical: Assess bench-top

stability with and without PMSF

Troubleshooting & Optimization
Issue: High Background / Carryover

Cause: The lipophilic nature of 1-AMOI may cause it to stick to injector seals.

Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20).

Issue: Peak Tailing
Cause: Interaction with silanols on the column.

Solution: Ensure the Mobile Phase pH is acidic (pH ~2.6 with 0.1% FA) to suppress silanol

ionization.

Issue: Conversion to 5-Methoxyindole
Detection: Monitor m/z 148.1 -> 133.1 as a separate channel. If this peak appears at a

different retention time (earlier), it indicates degradation of 1-AMOI in the sample.

Remedy: Increase PMSF concentration or process samples at 4°C strictly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1336667?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry
https://pubmed.ncbi.nlm.nih.gov/20117968/
https://pubmed.ncbi.nlm.nih.gov/20117968/
https://www.benchchem.com/product/b1336667?utm_src=pdf-custom-synthesis
https://ricerca.unich.it/retrieve/e4233f18-be9e-2860-e053-6605fe0a460a/acs.analchem.1c03310.pdf
https://www.mdpi.com/1420-3049/28/5/2022
https://pubmed.ncbi.nlm.nih.gov/20117968/
https://pubmed.ncbi.nlm.nih.gov/20117968/
https://pubmed.ncbi.nlm.nih.gov/20117968/
https://www.benchchem.com/product/b1336667#quantitative-analysis-of-1-acetyl-5-methoxyindole-in-biological-samples
https://www.benchchem.com/product/b1336667#quantitative-analysis-of-1-acetyl-5-methoxyindole-in-biological-samples
https://www.benchchem.com/product/b1336667#quantitative-analysis-of-1-acetyl-5-methoxyindole-in-biological-samples
https://www.benchchem.com/product/b1336667#quantitative-analysis-of-1-acetyl-5-methoxyindole-in-biological-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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